![molecular formula C22H26ClN3O2 B10847223 4-Amino-N-(8-benzyl-8-aza-bicyclo[3.2.1]oct-3-yl)-5-chloro-2-methoxy-benzamide](/img/structure/B10847223.png)
4-Amino-N-(8-benzyl-8-aza-bicyclo[3.2.1]oct-3-yl)-5-chloro-2-methoxy-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of BRL-25594 involves the preparation of 4-amino-5-chloro-2-methoxybenzoic acid derivatives and 6-amino-1,4-dialkylhexahydro-1,4-diazepines . The reaction conditions typically include the use of N-bromosuccinimide and iodine monochloride for halogenation, followed by alkaline hydrolysis to obtain the desired benzoic acid derivatives . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
BRL-25594 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Hydrolysis: Alkaline hydrolysis is used to convert esters or amides into carboxylic acids or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
BRL-25594 has several scientific research applications:
Chemistry: It is used as a reference compound in studies involving serotonin and dopamine receptor antagonists.
Biology: The compound is studied for its effects on neurotransmitter systems, particularly in relation to nausea and vomiting.
Medicine: BRL-25594 is investigated for its potential use as an antiemetic agent in clinical settings.
Mechanism of Action
BRL-25594 exerts its effects by binding to and antagonizing serotonin 5-hydroxytryptamine 3 (5-HT3) and dopamine D2 receptors . This dual antagonistic activity helps prevent the activation of these receptors, which are involved in the emetic response. By blocking these receptors, BRL-25594 can effectively reduce nausea and vomiting.
Comparison with Similar Compounds
BRL-25594 is similar to other benzamide derivatives, such as metoclopramide, which also exhibit serotonin and dopamine receptor antagonism . BRL-25594 has a higher affinity for these receptors, making it a more potent antagonist . Other similar compounds include:
Metoclopramide: Used clinically as an antiemetic and gastrointestinal motility stimulant.
Domperidone: Another dopamine receptor antagonist used to treat nausea and vomiting.
Ondansetron: A selective serotonin 5-hydroxytryptamine 3 (5-HT3) receptor antagonist used as an antiemetic.
BRL-25594’s uniqueness lies in its dual antagonistic activity and higher receptor affinity, which may offer improved therapeutic efficacy compared to other compounds in its class .
Properties
Molecular Formula |
C22H26ClN3O2 |
|---|---|
Molecular Weight |
399.9 g/mol |
IUPAC Name |
4-amino-N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-5-chloro-2-methoxybenzamide |
InChI |
InChI=1S/C22H26ClN3O2/c1-28-21-12-20(24)19(23)11-18(21)22(27)25-15-9-16-7-8-17(10-15)26(16)13-14-5-3-2-4-6-14/h2-6,11-12,15-17H,7-10,13,24H2,1H3,(H,25,27) |
InChI Key |
BQHYHGXYIOWFJL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NC2CC3CCC(C2)N3CC4=CC=CC=C4)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl 4-[3-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propylcarbamoylamino]phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B10847148.png)
![Bis(5-hydroxybenzo[b]furan-2-yl)methanone](/img/structure/B10847152.png)
![4-[(3R,5S,7R,12S)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B10847160.png)
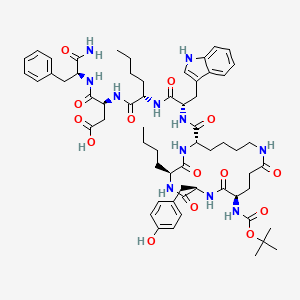
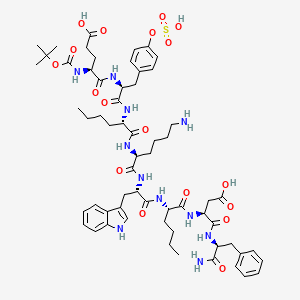
![6-[3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoylamino]-N-[4-[4-[2-oxo-2-(6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepin-11-yl)ethyl]piperazin-1-yl]butyl]hexanamide](/img/structure/B10847188.png)
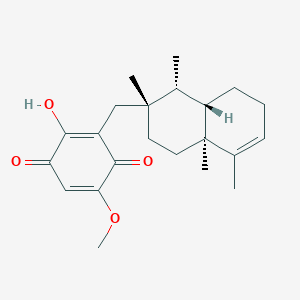
![5-[4-[2-[N-(2-benzoxazolyl)-N-methylamino]ethoxy]benzyl]-2,4-thiazolidinedione](/img/structure/B10847194.png)
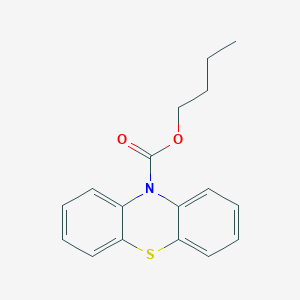
![(3Z)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide](/img/structure/B10847219.png)
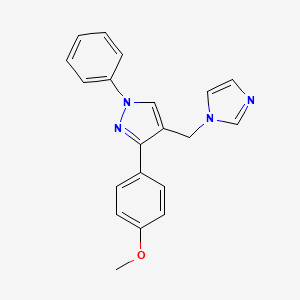
![c[CO-(CH2)2-CO-Nle-D-Phe-Arg-Trp-Lys]-NH2](/img/structure/B10847235.png)
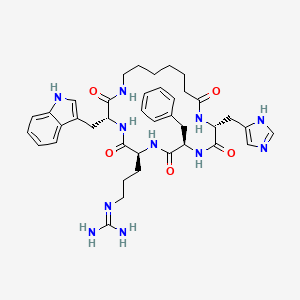
![(1r,2r,4s,5r)-2-(Benzo[b]thiophen-5-Yl)methyl-1,4,5-Trihydroxy-3-Oxocyclohexane-1-Carboxylic Acid](/img/structure/B10847244.png)
